molecular formula C33H30O6 B1649316 Dracoflavan C1 CAS No. 194794-49-5

Dracoflavan C1

Katalognummer: B1649316
CAS-Nummer: 194794-49-5
Molekulargewicht: 522.6 g/mol
InChI-Schlüssel: ZFQBRLKTMULEGI-WLMIVILTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dracoflavan C1 is a flavonoid compound isolated from the resin known as “Dragon’s Blood,” which is derived from the fruit of the Daemonorops draco tree. This compound is part of a group of flavonoids that have been identified for their potential medicinal properties, particularly in traditional Chinese medicine. This compound is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dracoflavan C1 involves several steps, starting with the extraction of the resin from the Daemonorops draco tree. The resin is then subjected to various chromatographic techniques to isolate the specific flavonoid compounds. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Dracoflavan C1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Dracoflavan C1 exhibits several noteworthy biochemical properties:

  • Antioxidant Activity : It has shown significant potential in mitigating oxidative stress by scavenging free radicals, which is critical in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains, although further research is required to establish its efficacy .

Scientific Research Applications

The applications of this compound span various fields, including:

Pharmacology

  • Therapeutic Potential : Research indicates that this compound could be explored for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation. Its ability to inhibit enzymes involved in inflammatory responses positions it as a promising candidate for drug development .

Nutraceuticals

  • Health Supplements : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for incorporation into dietary supplements aimed at improving health and wellness .

Cosmetic Applications

  • Skin Care Formulations : The antioxidant properties of this compound make it suitable for use in cosmetic products aimed at reducing oxidative damage and promoting skin health .

Case Studies

Several studies have been conducted to explore the biological activities and potential applications of this compound:

  • Study on Antioxidant Activity : A study assessed the ability of this compound to scavenge DPPH radicals, yielding an IC50 value indicative of its antioxidant capacity. This suggests its potential use in formulations designed to combat oxidative stress .
  • Anti-inflammatory Mechanisms : Research involving human neutrophils indicated that this compound could inhibit activation induced by inflammatory stimuli, highlighting its potential as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of Dracoflavan C1 involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Dracoflavan C1 is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Biologische Aktivität

Dracoflavan C1 is a compound derived from the resin of Daemonorops draco, commonly known as dragon's blood. This compound, along with other dracoflavans, has garnered interest for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Composition and Extraction Methods

This compound belongs to a group of A-type proanthocyanidins. The extraction of compounds from dragon's blood typically involves solvent extraction methods, where different solvents are used to isolate bioactive components. Commonly used solvents include methanol, ethyl acetate, and n-hexane. The choice of solvent significantly influences the yield and potency of the extracted compounds.

Table 1: Extraction Yields and Antioxidant Activities of Daemonorops draco Extracts

SolventYield (%)IC50 (µg/mL) DPPH
Methanol73.3127.61
Ethyl Acetate100.2617.27
n-Hexane0.2263.06

Antioxidant Activity

The antioxidant activity of this compound has been extensively studied, particularly through assays measuring the ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicate that extracts containing this compound exhibit significant antioxidant properties.

In a comparative study, the ethyl acetate extract showed superior antioxidant activity with an IC50 value of 17.27 µg/mL, indicating a strong capacity to neutralize free radicals. In contrast, ascorbic acid (a known antioxidant) demonstrated an IC50 of 5.12 µg/mL, highlighting the potential but relative effectiveness of this compound compared to traditional antioxidants .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research has shown that extracts from dragon's blood can inhibit inflammatory pathways, such as those activated by lipopolysaccharides (LPS) in human neutrophils. The gel formulation containing Sanguis Draconis was noted for its ability to inhibit NF-κB activity and activate Nrf2 in various cell lines, suggesting a mechanism through which this compound may exert its anti-inflammatory effects .

Table 2: Summary of Anti-inflammatory Activities

Activity TypeModel UsedResults
Inhibition of LPS-induced inflammationHuman NeutrophilsSignificant reduction in ROS production
Acute inflammation modelXylene-induced ear swellingDecreased swelling compared to control
Chronic inflammation modelCotton ball granulomaReduced granuloma formation

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have shown that extracts from dragon's blood possess bacteriostatic effects against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that methanol extracts are particularly effective against these bacteria .

Table 3: Antimicrobial Efficacy

PathogenMIC (µg/mL) Methanol Extract
Staphylococcus aureus<50
Escherichia coli<100

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

  • Case Study 1 : A study demonstrated that Sanguis Draconis extracts could significantly inhibit xylene-induced ear swelling in mice, showcasing its potential as an anti-inflammatory agent.
  • Case Study 2 : Research on human umbilical vein endothelial cells indicated that dragon's blood extracts could ameliorate high glucose-induced oxidative stress, suggesting therapeutic implications for diabetes-related complications .

Eigenschaften

IUPAC Name

(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBRLKTMULEGI-WLMIVILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941233
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194794-49-5
Record name Dracoflavan C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dracoflavan C1
Reactant of Route 2
Reactant of Route 2
Dracoflavan C1
Reactant of Route 3
Dracoflavan C1
Reactant of Route 4
Dracoflavan C1
Reactant of Route 5
Dracoflavan C1
Reactant of Route 6
Dracoflavan C1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.